![molecular formula C14H16BrN3O4 B14713197 [4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate CAS No. 18933-62-5](/img/structure/B14713197.png)
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate is a complex organic compound characterized by the presence of azido, bromomethyl, and methoxy groups attached to an oxane ring and a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate typically involves multiple steps, starting with the preparation of the oxane ring, followed by the introduction of the azido, bromomethyl, and methoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This step involves the bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Azidation: The azido group is introduced through a substitution reaction, typically using sodium azide (NaN3) as the azide source.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The bromomethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amines: Formed from the reduction of the azido group.
Aldehydes and Carboxylic Acids: Formed from the oxidation of the bromomethyl group.
Aplicaciones Científicas De Investigación
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and as a tool for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate involves its interaction with specific molecular targets, leading to various biochemical effects. The azido group can participate in bioorthogonal reactions, allowing for site-specific labeling and functionalization of biomolecules. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: Similar in having bromine and methyl groups but lacks the azido and methoxy functionalities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains bromine and thiazole moieties, used for antimicrobial and anticancer research.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Features a bromo group and a benzoate moiety, used in photoactive applications.
Uniqueness
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate is unique due to the combination of azido, bromomethyl, and methoxy groups attached to an oxane ring and a benzoate moiety
Propiedades
Número CAS |
18933-62-5 |
|---|---|
Fórmula molecular |
C14H16BrN3O4 |
Peso molecular |
370.20 g/mol |
Nombre IUPAC |
[4-azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C14H16BrN3O4/c1-20-12-7-10(17-18-16)13(11(8-15)21-12)22-14(19)9-5-3-2-4-6-9/h2-6,10-13H,7-8H2,1H3 |
Clave InChI |
HMZBDIASJKIJQB-UHFFFAOYSA-N |
SMILES canónico |
COC1CC(C(C(O1)CBr)OC(=O)C2=CC=CC=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


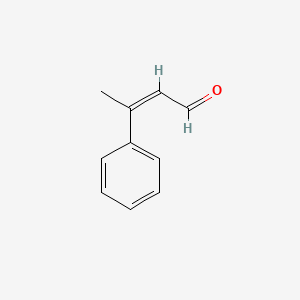
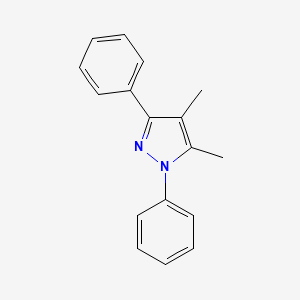
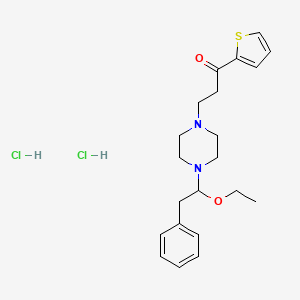
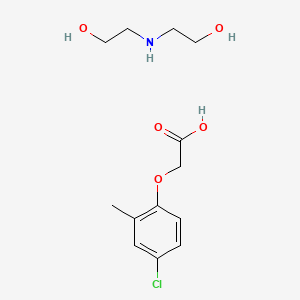
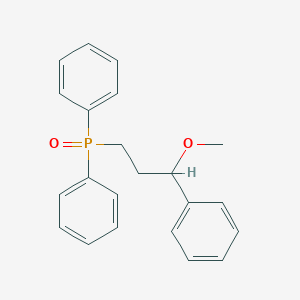
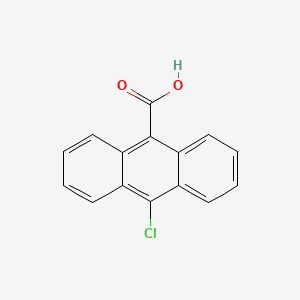
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
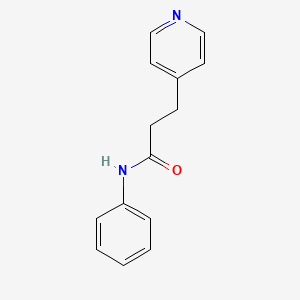
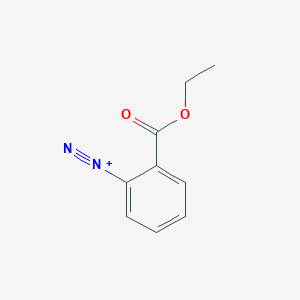
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)
